molecular formula C14H10N2NaO6 B609737 Olsalazine sodium CAS No. 6054-98-4

Olsalazine sodium

Cat. No. B609737
CAS RN: 6054-98-4
M. Wt: 325.23 g/mol
InChI Key: DOGQIVPYEFSMNI-UHFFFAOYSA-N
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Description

Olsalazine sodium is an anti-inflammatory medication primarily used in the treatment of ulcerative colitis. It is a pro-drug of mesalazine (5-aminosalicylic acid) and is not absorbed in the small intestine. Instead, it continues to the colon, where it is cleaved into two molecules of mesalazine by azoreductases produced by colonic bacteria . This breakdown into mesalazine inhibits cyclooxygenase and lipoxygenase, thereby reducing prostaglandin and leukotriene production .

Safety and Hazards

Olsalazine sodium can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Olsalazine sodium is used in the treatment of ulcerative colitis . In 2006, the Australian biotech company Giaconda received a European patent for a combination therapy for treating constipation-predominant irritable bowel syndrome that uses olsalazine and the anti-gout drug colchicine .

Relevant Papers A paper titled “Olsalazine: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Potential in Inflammatory Bowel Disease” provides a comprehensive review of Olsalazine . Another paper titled “An experimental study on ulcerative colitis as a potential target for probiotic therapy by Lactobacillus acidophilus with or without "olsalazine"” discusses the potential of using Olsalazine in combination with probiotics for the treatment of ulcerative colitis .

Biochemical Analysis

Biochemical Properties

Olsalazine sodium works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of pro-inflammatory factors, thereby alleviating inflammation in conditions such as ulcerative colitis . It may also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its breakdown in the colon into two molecules of 5-ASA by azoreductases produced by colonic bacteria . The 5-ASA molecules then inhibit cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .

Temporal Effects in Laboratory Settings

While specific long-term effects of this compound on cellular function in in vitro or in vivo studies are not mentioned in the search results, it has been shown to decrease water and sodium absorption .

Metabolic Pathways

This compound is metabolized in the colon into two molecules of 5-ASA . This process involves the enzyme azoreductase, produced by colonic bacteria . The 5-ASA molecules then participate in further biochemical reactions, including the inhibition of cyclooxygenase and lipoxygenase .

Transport and Distribution

This compound is not absorbed in the small intestine . Instead, it is transported to the colon, where it is metabolized . The details of its distribution within cells and tissues, and any transporters or binding proteins it interacts with, were not found in the search results.

Preparation Methods

The synthesis of olsalazine sodium involves heating a sodium hydroxide water solution to reflux, followed by the addition of a coupling compound and an antioxidant. The mixture is then heated for 2-4 hours, after which glacial acetic acid is added dropwise to acidify the solution until the pH reaches 5-8. The mixture is heated again for 1-2 hours, cooled, and filtered to obtain the crude product. The crude product is then recrystallized by water to obtain high-quality this compound . This method effectively inhibits the oxidation of phenolic hydroxyl groups and reduces the occurrence of subsidiary reactions, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

Olsalazine sodium undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced, particularly in the presence of reducing agents like sodium hydrosulfite.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include sodium hydroxide, glacial acetic acid, and antioxidants like hydrazine hydrate or sodium hydrosulfite . The major products formed from these reactions are typically derivatives of mesalazine, which retain the anti-inflammatory properties of the parent compound .

Comparison with Similar Compounds

Olsalazine sodium is similar to other aminosalicylates, such as sulfasalazine and mesalazine. it has unique properties that distinguish it from these compounds:

Other similar compounds include balsalazide and ipsalazide, which also deliver mesalazine to the colon but differ in their chemical structures and mechanisms of delivery .

By understanding the unique properties and applications of this compound, researchers and healthcare professionals can better utilize this compound in the treatment of inflammatory bowel diseases and other related conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Olsalazine sodium involves the reaction of 5-aminosalicylic acid with 4-chlorobenzoyl chloride to form 4-(5-aminosalicyloyl)chlorobenzene. This intermediate is then reacted with sodium hydroxide to form Olsalazine sodium.", "Starting Materials": [ "5-aminosalicylic acid", "4-chlorobenzoyl chloride", "sodium hydroxide" ], "Reaction": [ "Step 1: 5-aminosalicylic acid is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(5-aminosalicyloyl)chlorobenzene.", "Step 2: The intermediate 4-(5-aminosalicyloyl)chlorobenzene is then reacted with sodium hydroxide to form Olsalazine sodium.", "Overall reaction: 5-aminosalicylic acid + 4-chlorobenzoyl chloride + NaOH → Olsalazine sodium + HCl" ] }

CAS RN

6054-98-4

Molecular Formula

C14H10N2NaO6

Molecular Weight

325.23 g/mol

IUPAC Name

disodium;2-carboxy-4-[(3-carboxy-4-oxidophenyl)diazenyl]phenolate

InChI

InChI=1S/C14H10N2O6.Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;/h1-6,17-18H,(H,19,20)(H,21,22);

InChI Key

DOGQIVPYEFSMNI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)C(=O)O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

15722-48-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Olsalazine, Dipentum, Azodisal sodium, Azodisalicylate, CJ-91B;  CJ 91B;  CJ91B; 

Origin of Product

United States

Q & A

Q1: How does olsalazine sodium exert its therapeutic effect in ulcerative colitis?

A: this compound itself is inactive. It delivers 5-ASA to the colon where it is cleaved by bacterial azoreductases into two molecules of 5-ASA. [, , , ] This locally acting 5-ASA is thought to work by inhibiting prostaglandin synthesis and other inflammatory mediators in the colon, thus reducing inflammation. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C14H8N2Na2O6, and its molecular weight is 350.2 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound?

A: Several spectroscopic techniques are employed to characterize this compound, including UV/VIS spectroscopy, NMR spectroscopy, and infrared (IR) spectroscopy. [, , ]

Q4: Can you elaborate on the electrochemical properties of this compound and its related compounds?

A: Studies using cyclic voltammetry and constant potential coulometry have shown that this compound and related azosalicylic acids can be both reduced and oxidized at a glassy carbon electrode. The reduction and oxidation potentials depend on the pH and the structure of the compounds. [, ]

Q5: What is known about the solubility of this compound?

A: this compound exhibits pH-dependent solubility. Its solubility is significantly lower at acidic pH (2 × 10^-8 M at pH 1.0) compared to a less acidic environment (4 × 10^-6 M at pH 3.5). [, ]

Q6: What is the bioavailability of this compound after oral administration?

A: this compound has limited systemic bioavailability. Only about 2.4% of an oral dose is absorbed systemically, with the majority reaching the colon where it's metabolized into 5-ASA. [, , ]

Q7: How is this compound metabolized?

A: this compound is primarily metabolized by bacterial azoreductases in the colon into two molecules of 5-ASA. This locally released 5-ASA is then slowly absorbed, leading to high concentrations within the colon. [, , , ]

Q8: How is this compound excreted?

A: Less than 1% of this compound is excreted unchanged in the urine. The majority of the drug is excreted in feces, predominantly as 5-ASA and its metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). []

Q9: Does this compound affect the migrating motor complexes (MMC) in the small bowel?

A: Studies suggest that this compound, even at twice the recommended dose, does not appear to significantly interfere with the occurrence or timing of MMCs in the upper small bowel of fasting humans. []

Q10: What are the common adverse effects associated with this compound?

A: The most common adverse effect reported with this compound is diarrhea. [, ] Other less common side effects may include headache, nausea, vomiting, rash, pruritus, and fever. []

Q11: Are there any known drug interactions with this compound?

A11: Information on specific drug interactions with this compound is limited. As it is primarily metabolized by colonic bacteria, potential interactions with drugs affecting gut flora should be considered.

Q12: What are some strategies for improving the delivery of this compound to the colon?

A: Formulations aimed at achieving colon-specific delivery of this compound include using pH-sensitive polymers and coatings that degrade in the presence of colonic bacterial enzymes. []

Q13: Has Borassus flabellifer mucilage (BFM) been explored as a carrier for colon-specific delivery of this compound?

A: Yes, studies show that BFM can act as a biodegradable carrier for this compound, limiting drug release in the stomach and small intestine while releasing it in the colon due to degradation by bacterial enzymes. []

Q14: What analytical techniques are used for the quantification of this compound in pharmaceutical formulations?

A: Several methods have been developed for the determination of this compound in pharmaceuticals. These include high-performance liquid chromatography (HPLC), UV spectrophotometry, and differential pulse voltammetry. [, , , ]

Q15: Is there a method for detecting residual methylsulfonic acid in this compound raw material?

A: Yes, an ion chromatography method has been established and validated for the determination of residual methylsulfonic acid in this compound raw material, ensuring its quality and safety. []

Q16: What is the significance of residual solvent analysis in this compound manufacturing?

A: Residual solvents from the manufacturing process can impact drug quality and safety. Capillary gas chromatography (GC) is used to ensure these solvents are within acceptable limits. []

Q17: What is the environmental impact of this compound?

A17: Information regarding the environmental impact and degradation of this compound is limited and requires further investigation.

Q18: Are there any cost-effectiveness analyses comparing this compound to other ulcerative colitis treatments?

A: Yes, cost-effectiveness analyses suggest that this compound might be a more cost-effective option compared to mesalazine and potentially sulfasalazine for treating ulcerative colitis. []

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